molecular formula C10H11N3 B074369 3-Methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1131-18-6

3-Methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B074369
CAS RN: 1131-18-6
M. Wt: 173.21 g/mol
InChI Key: FMKMKBLHMONXJM-UHFFFAOYSA-N
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Patent
US09394303B2

Procedure details

Synthesized using the procedure for 22 except phenyl hydrazine was used as the hydrazine. Recrystallization of crude from hot EtOH provided the title compound (1.28 g, 37%) as pink crystals. 1H NMR (400 MHz, CDCl3) δ 7.54 (s, 1H), 7.51 (s, 1H), 7.44 (t, J=7.5 Hz, 2H), 7.30 (t, J=7.4 Hz, 1H), 5.43 (s, 1H), 3.77 (s, 2H), 2.22 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 149.37, 145.21, 138.65, 129.38, 126.99, 123.77, 90.68, 13.93.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NN>>[CH3:4][C:3]1[CH:2]=[C:1]([NH2:7])[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
Recrystallization of crude from hot EtOH

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(=C1)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.